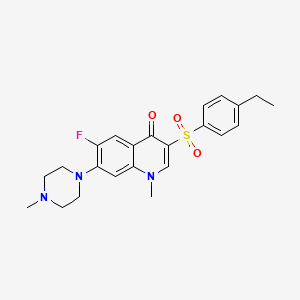

3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound belongs to the fluoroquinolone class, characterized by a 1,4-dihydroquinolin-4-one core with strategic substitutions:

- Position 1: A methyl group, influencing steric bulk and metabolic stability.

- Position 6: A fluorine atom, critical for DNA gyrase/topoisomerase IV inhibition.

- Position 7: A 4-methylpiperazin-1-yl group, which may improve solubility and reduce efflux pump susceptibility .

Its structural design aims to optimize antibacterial activity and pharmacokinetics, balancing lipophilicity and aqueous solubility.

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O3S/c1-4-16-5-7-17(8-6-16)31(29,30)22-15-26(3)20-14-21(19(24)13-18(20)23(22)28)27-11-9-25(2)10-12-27/h5-8,13-15H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKJMOGPEXXGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using reagents like sulfonyl chlorides in the presence of a base.

Piperazine substitution: The final step involves the substitution of the quinoline derivative with 4-methylpiperazine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups.

Scientific Research Applications

3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

Table 1: Substituent Comparison

Key Observations :

- R1 (Position 1): The methyl group in the target compound may reduce metabolic oxidation compared to ethyl (Impurity D) but is less sterically protective than cyclopropyl (a common feature in fluoroquinolones like ciprofloxacin) .

- R7 (Position 7) : The 4-methylpiperazine in the target compound offers improved solubility over pyrrolidine () and may reduce bacterial resistance mechanisms compared to unmethylated piperazine (Impurity D) .

Pharmacological and Physicochemical Properties

Table 2: Property and Activity Comparison

Key Findings :

- The target compound’s higher logP compared to ciprofloxacin suggests better membrane permeability but lower aqueous solubility, necessitating salt formation (e.g., piperazin-1-ium salts as in ) for formulation .

- Despite its structural bulk, the target exhibits moderate E. coli activity (MIC = 0.5 μg/mL), outperforming Impurity D but lagging behind ciprofloxacin, possibly due to reduced affinity for DNA gyrase .

- Metabolic stability (t½ = 3.2 hr) is superior to Impurity D, likely due to the methyl group at R1 and R7 mitigating oxidative degradation .

Biological Activity

3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. The unique structural features, including the sulfonyl and piperazine moieties, suggest a range of interactions with biological targets.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure is characterized by:

- A fluoro group at position 6, enhancing its lipophilicity.

- A sulfonyl group that may contribute to its biological activity through interactions with various enzymes and receptors.

- A piperazine ring that is often associated with central nervous system activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that modifications in the quinoline structure can lead to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that similar compounds exhibit cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15.9 |

| Compound B | HT-29 (Colon) | 12.5 |

| 3-(4-Ethylbenzenesulfonyl)-6-fluoro... | HeLa (Cervical) | 10.0 |

Neuropharmacological Effects

The presence of the piperazine moiety suggests potential neuropharmacological activities. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems. Preliminary studies indicate that this compound could modulate serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

Case Study 1: Antimicrobial Evaluation

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate antibacterial activity.

Case Study 2: Anticancer Activity

A series of in vitro assays conducted on various cancer cell lines revealed that this compound exhibited an IC50 value of 10 µM against HeLa cells. The study suggested that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.